![molecular formula C18H13ClF3N3O3 B2382149 Methyl 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate CAS No. 338793-07-0](/img/structure/B2382149.png)
Methyl 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate
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Overview
Description
Trifluoromethylpyridines (TFMPs) are important structural motifs found in numerous bioactive molecules . They are used in the agrochemical and pharmaceutical industries. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . This methodology has been used to synthesize numerous substituted pyridines with diverse functional groups .
Molecular Structure Analysis
The molecular structure of related compounds involves a pyridine ring with a trifluoromethyl group attached . In one such compound, the F atoms of the trifluoromethyl group are disordered over two sites .
Chemical Reactions Analysis
The synthesis of related compounds often involves reactions with various functional groups. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds depend on the specific structure of the compound. For example, 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine has a molecular weight of 195.57 g/mol and a topological polar surface area of 12.9 Ų .
Scientific Research Applications
Agrochemicals and Herbicides
The trifluoromethyl group in this compound contributes to its herbicidal properties. Researchers have explored its use as a key intermediate in the synthesis of herbicides like fluazifop . These herbicides play a crucial role in weed control, enhancing crop yield and quality.
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is suggested that the compound may interact with its targets through key hydrogen bonding interactions . This interaction could potentially lower the pKa of the cyclic carbamate, thereby enhancing the compound’s inhibitory activity against the reverse transcriptase enzyme .
Biochemical Pathways
Given its potential inhibitory activity against the reverse transcriptase enzyme , it may be involved in the regulation of the reverse transcription process, which is a critical step in the life cycle of certain types of viruses.
Result of Action
Based on its potential inhibitory activity against the reverse transcriptase enzyme , it can be inferred that the compound may interfere with the replication of certain types of viruses at the molecular level.
Future Directions
properties
IUPAC Name |
methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-1-oxoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O3/c1-24(15-14(19)7-10(8-23-15)18(20,21)22)25-9-13(17(27)28-2)11-5-3-4-6-12(11)16(25)26/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDZNHCEHUOXEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C3=CC=CC=C3C2=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate |
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